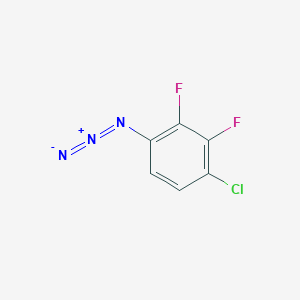
1-Azido-4-chloro-2,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-4-chloro-2,3-difluorobenzene is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a benzene ring that also contains chlorine and fluorine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-4-chloro-2,3-difluorobenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-2,3-difluoronitrobenzene, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds via the displacement of the nitro group by the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient handling of hazardous reagents like sodium azide.
Análisis De Reacciones Químicas
Types of Reactions
1-Azido-4-chloro-2,3-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in DMF.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Reduction: 4-chloro-2,3-difluoroaniline.
Cycloaddition: 1,2,3-triazole derivatives.
Aplicaciones Científicas De Investigación
1-Azido-4-chloro-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive triazole compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Azido-4-chloro-2,3-difluorobenzene in chemical reactions involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of covalent bonds with biomolecules in bioconjugation.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2,3-difluorobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
4-Azido-2,3-difluorobenzene: Similar structure but without the chlorine substituent, affecting its reactivity and applications.
1-Azido-4-chlorobenzene: Lacks the fluorine substituents, which can influence the compound’s electronic properties and reactivity.
Uniqueness
1-Azido-4-chloro-2,3-difluorobenzene is unique due to the combination of azido, chloro, and difluoro substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C6H2ClF2N3 |
|---|---|
Peso molecular |
189.55 g/mol |
Nombre IUPAC |
1-azido-4-chloro-2,3-difluorobenzene |
InChI |
InChI=1S/C6H2ClF2N3/c7-3-1-2-4(11-12-10)6(9)5(3)8/h1-2H |
Clave InChI |
IAQFARMPRIPCHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N=[N+]=[N-])F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



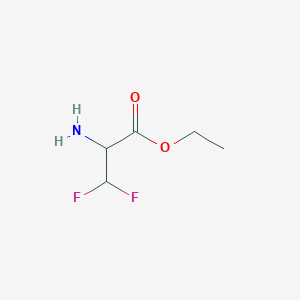

![Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B13470045.png)
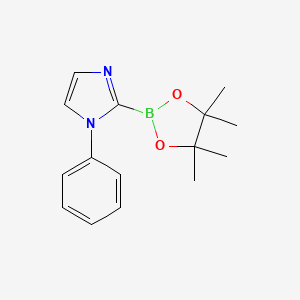
![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B13470063.png)
![Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470066.png)
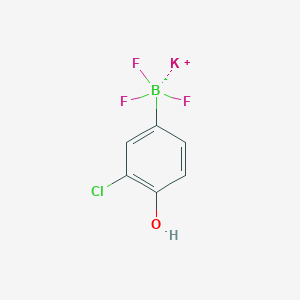

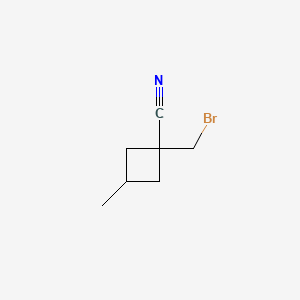
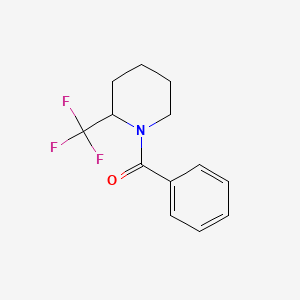

![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)

